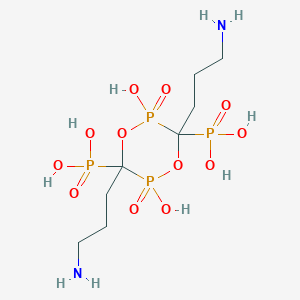
25F-NBOMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25F-NBOMe, also known as 2-(4-fluoro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, is a synthetic psychedelic compound belonging to the NBOMe series. These compounds are known for their potent hallucinogenic effects and are derivatives of the 2C family of phenethylamines. This compound acts as a highly efficacious agonist of the serotonin 5-HT2A receptor, which is primarily responsible for its psychoactive properties .
Vorbereitungsmethoden
The synthesis of 25F-NBOMe typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxyphenethylamine, a common precursor in the production of NBOMe compounds.
Benzylation: The next step involves the introduction of a 2-methoxybenzyl group to the nitrogen atom of the phenethylamine. This is achieved through a nucleophilic substitution reaction using 2-methoxybenzyl chloride.
Fluorination: The final step involves the introduction of a fluorine atom at the 4-position of the aromatic ring. This can be achieved using a fluorinating agent such as Selectfluor.
Analyse Chemischer Reaktionen
25F-NBOMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Wissenschaftliche Forschungsanwendungen
25F-NBOMe has been utilized in scientific research primarily for its potent agonistic activity at the serotonin 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. Additionally, it has been used in the development of analytical methods for detecting and quantifying new psychoactive substances .
Wirkmechanismus
The primary mechanism of action of 25F-NBOMe involves its binding to the serotonin 5-HT2A receptor, where it acts as a full agonist. This interaction leads to the activation of downstream signaling pathways, resulting in the compound’s hallucinogenic effects. The high affinity and selectivity for the 5-HT2A receptor are responsible for its potent psychoactive properties .
Vergleich Mit ähnlichen Verbindungen
25F-NBOMe is part of the NBOMe series, which includes other compounds such as:
25I-NBOMe: Contains an iodine atom instead of a fluorine atom.
25B-NBOMe: Contains a bromine atom instead of a fluorine atom.
25C-NBOMe: Contains a chlorine atom instead of a fluorine atom.
Compared to these compounds, this compound is unique due to its fluorine substitution, which can influence its pharmacokinetic properties and receptor binding affinity .
Eigenschaften
Molekularformel |
C18H23ClFNO3 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22FNO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H |
InChI-Schlüssel |
KVGRWNBRTQPQAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



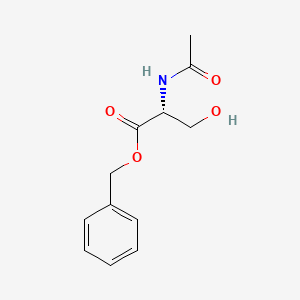
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)

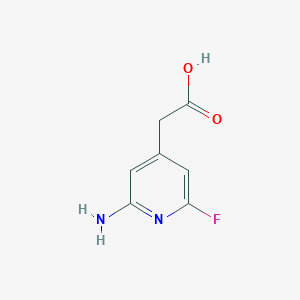

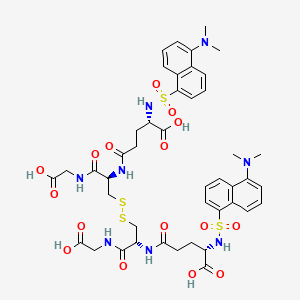
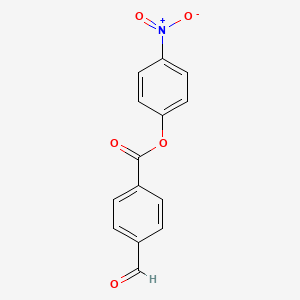
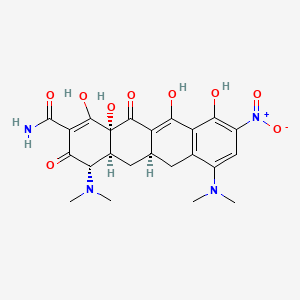

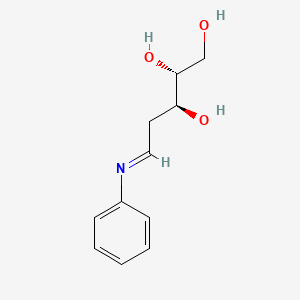
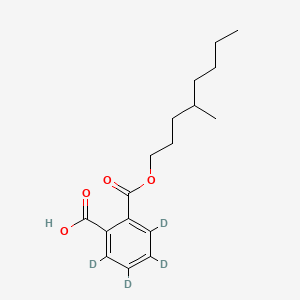
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
